Xibornol is derived from natural sources and is recognized for its therapeutic properties. It has been documented in various scientific studies and databases, including the European Bioinformatics Institute's ChEBI database, which provides comprehensive information about its chemical identity (CHEBI:131713) . The compound has been investigated for its efficacy in treating throat infections due to its strong antibacterial action against pathogens like Streptococcus pneumoniae .
The synthesis of xibornol involves several methods aimed at producing stable formulations suitable for pharmaceutical use. One notable approach is the development of liquid spray formulations utilizing self-microemulsifying drug delivery systems. This method enhances the solubility and bioavailability of xibornol, allowing for effective local treatment when administered as a spray .
The molecular structure of xibornol can be characterized by its chemical formula and a molecular weight of approximately 194.28 g/mol. The structure features a bicyclic framework, which contributes to its lipophilic nature and biological activity.
Xibornol participates in various chemical reactions, primarily involving its hydroxyl groups. These reactions can include:
The mechanism of action of xibornol primarily revolves around its antibacterial properties. It exerts its effects by disrupting bacterial cell wall synthesis and interfering with macromolecular biosynthesis within Gram-positive bacteria.
Xibornol exhibits several important physical and chemical properties that influence its usability in pharmaceutical formulations:
Xibornol's applications are primarily in the medical field due to its antiseptic properties. Its main uses include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2